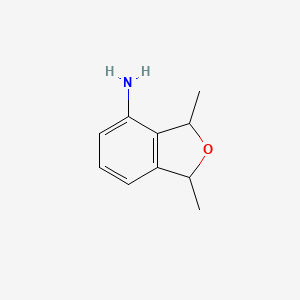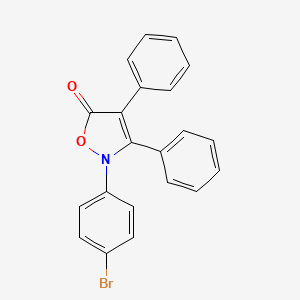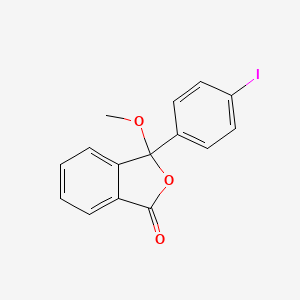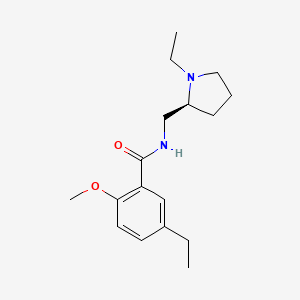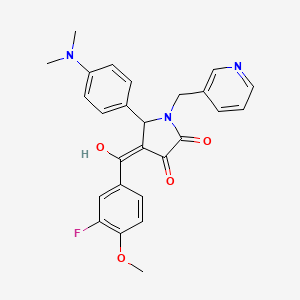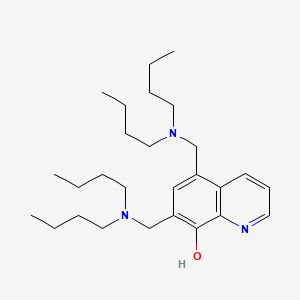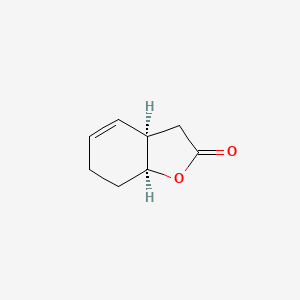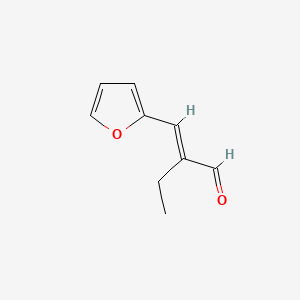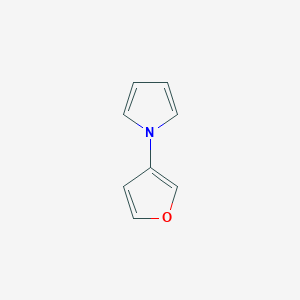![molecular formula C10H8N2 B12890386 1h-Pyrrolo[1,2-a]benzimidazole CAS No. 247-76-7](/img/structure/B12890386.png)
1h-Pyrrolo[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole ring and a benzimidazole moiety. The presence of nitrogen atoms within the ring structure imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the cyclization of N-(2-aminophenyl)pyrrole derivatives using suitable reagents and catalysts . These reactions typically require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
化学反应分析
Types of Reactions: 1H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system .
科学研究应用
1H-Pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific application and the biological target involved.
相似化合物的比较
1H-Pyrrolo[1,2-a]benzimidazole is structurally similar to other nitrogen-containing heterocycles, such as:
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-a]quinoxaline: Exhibits significant biological activity and is used in medicinal chemistry.
Azoloazines: These compounds have similar structural features and are known for their antiviral and anticancer properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable scaffold for drug development and other applications .
属性
CAS 编号 |
247-76-7 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-6H,7H2 |
InChI 键 |
JABFZMOTTPAIOT-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=NC3=CC=CC=C3N21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


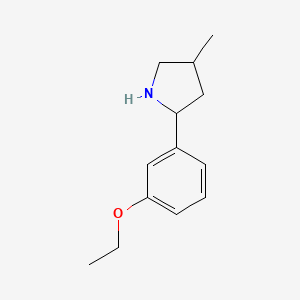
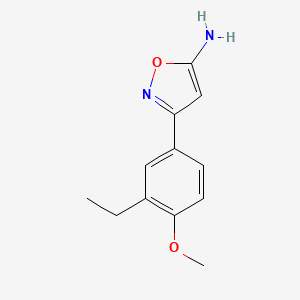
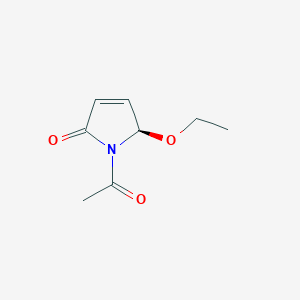
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)
![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
